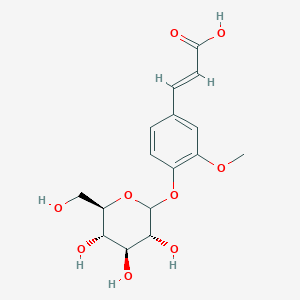

Ferulic acid O-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ferulic acid O-glucoside is a naturally occurring compound found in plant cell walls. It is a derivative of ferulic acid, which is a hydroxycinnamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferulic acid O-glucoside can be synthesized through biotransformation using Escherichia coli harboring specific glucosyltransferases. For instance, E. coli harboring AtUGT71C1 can synthesize feruloyl glucoside with a conversion rate of 1.8 μM/h, while E. coli harboring AtUGT72E2 shows a higher conversion rate of 15.8 μM/h for converting ferulic acid into ferulic acid glucoside .

Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms. For example, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are cloned into E. coli to produce ferulic acid from L-tyrosine. This process can be optimized by tuning promoter strength and copy number .

Chemical Reactions Analysis

Enzymatic Conversion to Vanillin Glucoside

FAOG serves as a direct precursor in vanillin biosynthesis. The reaction is catalyzed by vanillin synthase (VpVAN) , a hydratase/lyase enzyme identified in Vanilla planifolia .

Reaction Mechanism:

-

Hydration : Addition of water to the double bond of FAOG, forming a β-hydroxy intermediate.

-

Retro-aldol elimination : Cleavage of the intermediate into vanillin glucoside and acetic acid .

This non-oxidative process occurs without requiring cofactors like ATP or NAD+ . The reaction specificity is notable—VpVAN acts exclusively on ferulic acid and its glucoside, showing no activity toward p-coumaric or caffeic acid derivatives .

Key Data:

| Substrate | Enzyme | Products | Conditions | Reference |

|---|---|---|---|---|

| Ferulic acid O-glucoside | VpVAN | Vanillin glucoside, Acetic acid | No cofactors required |

Antioxidant Activity

FAOG exhibits antioxidant properties through two primary mechanisms:

Radical Scavenging

The phenolic structure of FAOG enables resonance stabilization of phenoxy radicals, effectively neutralizing reactive oxygen species (ROS) . Comparative studies highlight its activity relative to other phenolic acids:

IC₅₀ Values for Superoxide (O₂⁻) Scavenging:

| Compound | IC₅₀ (μM) | Notes |

|---|---|---|

| Caffeic acid | 19.64 | Strongest activity due to o-dihydroxyl groups |

| Ferulic acid | 19.64 | Moderate activity, enhanced by methoxy group |

| p-Coumaric acid | >44.0 | Weakest activity |

While direct IC₅₀ data for FAOG is limited, its structural similarity to ferulic acid suggests analogous radical-quenching capacity.

Metal Ion Chelation

FAOG’s hydroxyl and carboxyl groups enable chelation of Fe(II) and Cu(II), preventing Fenton reactions that generate hydroxyl radicals .

Stability and Degradation Pathways

FAOG undergoes hydrolysis under acidic or enzymatic conditions, releasing free ferulic acid and glucose. This reaction is critical for its bioavailability in biological systems .

Degradation Conditions:

Industrial and Biochemical Implications

Scientific Research Applications

Chemical Properties and Mechanisms

Ferulic acid O-glucoside is a phenolic compound that exhibits significant antioxidant properties due to its ability to scavenge free radicals. Its structural characteristics allow it to stabilize phenoxy radicals, which are critical in preventing oxidative damage in biological systems. This property is particularly important in therapeutic contexts where oxidative stress plays a role in disease progression.

Pharmacological Applications

1. Antioxidant Activity

This compound demonstrates potent antioxidant activity, which is essential in combating oxidative stress-related diseases such as cancer and diabetes. Research indicates that it can effectively reduce the levels of reactive oxygen species (ROS) and enhance the body's antioxidant defenses .

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have indicated that this compound can modulate cytokine production and reduce inflammation in various models, including rodent studies .

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens, suggesting potential applications in food preservation and therapeutic formulations. Its efficacy against bacteria and fungi has been documented, highlighting its role as a natural preservative .

4. Antidiabetic Effects

Research has shown that this compound can improve insulin sensitivity and lower blood glucose levels in diabetic models. This effect may be attributed to its antioxidant properties that mitigate oxidative stress in pancreatic cells .

Case Study 1: Antioxidant Efficacy

A study investigated the effects of this compound on oxidative stress markers in diabetic rats. The results demonstrated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating enhanced antioxidant capacity .

Case Study 2: Anti-inflammatory Action

In a rodent model of colitis, treatment with this compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to control groups .

Case Study 3: Antimicrobial Activity

Research evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects on bacterial growth, demonstrating its potential as an antimicrobial agent .

Data Table: Comparison of Applications

Mechanism of Action

Ferulic acid O-glucoside can be compared with other similar compounds such as p-coumaric acid, caffeic acid, and sinapic acid. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. For instance, p-coumaric acid and caffeic acid are also hydroxycinnamic acids but have different hydroxylation patterns, which affect their reactivity and biological functions .

Comparison with Similar Compounds

- p-Coumaric acid

- Caffeic acid

- Sinapic acid

- Hydroxycinnamic acids

Ferulic acid O-glucoside stands out due to its enhanced solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula |

C16H20O9 |

|---|---|

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(E)-3-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1 |

InChI Key |

IEMIRSXOYFWPFD-ZSJFXSENSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.